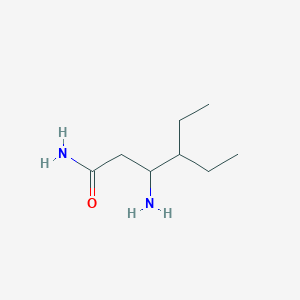

3-Amino-4-ethylhexanamide

Description

3-Amino-4-ethylhexanamide is a synthetic organic compound characterized by a hexanamide backbone substituted with an amino group (-NH₂) at position 3 and an ethyl group (-CH₂CH₃) at position 2. Its molecular formula is C₈H₁₈N₂O, with a molecular weight of 158.24 g/mol. The compound’s structure combines hydrophilic (amide and amino groups) and hydrophobic (ethyl chain) regions, making it a candidate for applications in medicinal chemistry, agrochemicals, or polymer science.

Properties

Molecular Formula |

C8H18N2O |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

3-amino-4-ethylhexanamide |

InChI |

InChI=1S/C8H18N2O/c1-3-6(4-2)7(9)5-8(10)11/h6-7H,3-5,9H2,1-2H3,(H2,10,11) |

InChI Key |

YCGUCSNZLQUSOF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-ethylhexanamide typically involves the reaction of 4-ethylhexanoic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amide bond. The process may involve the following steps:

Activation of 4-ethylhexanoic acid: This can be achieved using reagents like thionyl chloride or oxalyl chloride to form the corresponding acid chloride.

Amidation: The acid chloride is then reacted with ammonia or an amine source to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-ethylhexanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form primary amines or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Amino-4-ethylhexanamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-4-ethylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can interact with cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Limitations of Available Evidence

The provided sources lack explicit data on this compound’s synthesis, reactivity, or applications. For example:

- No experimental data on solubility, melting point, or stability are available.

- Pharmacokinetic or toxicological profiles remain unaddressed.

Biological Activity

3-Amino-4-ethylhexanamide is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. This article reviews various studies on its biological activity, mechanisms of action, and applications in scientific research.

This compound features an amino group and an ethyl chain, which contribute to its distinct chemical behavior. The presence of these functional groups allows the compound to participate in various chemical reactions, such as oxidation and reduction, leading to the formation of derivatives that can exhibit different biological activities .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The amino group can form hydrogen bonds with the active sites of enzymes, potentially leading to either inhibition or activation of enzymatic activities. This interaction can influence various cellular pathways, thereby affecting numerous biological processes .

Antitumor Activity

Recent studies have indicated that derivatives of 3-amino compounds exhibit notable antitumor properties. For instance, certain derivatives have shown low micromolar activating effects on SHP1 (a protein tyrosine phosphatase) with significant selectivity over related proteins. These compounds demonstrated potent anti-tumor effects against leukemia and lung cancer cells, with IC50 values ranging from 1.65 to 5.51 μM .

Antibiotic Properties

Another area of interest is the antibiotic activity associated with derivatives of 3-amino-4-hydroxybenzoate (3,4-AHBA), which are linked to the biosynthesis of new metabolites known as ahbamycins. These metabolites have shown promising antibiotic and antitumor activities, suggesting that 3-amino compounds may play a role in developing new therapeutic agents .

Case Studies

- SHP1 Activators : A study focused on the synthesis and evaluation of 3-amino derivatives demonstrated their ability to activate SHP1 selectively. The findings revealed a new allosteric mechanism whereby small molecules stabilize the active conformation of SHP1, indicating potential for therapeutic applications in cancer treatment .

- Antibiotic Metabolites : Research into the ahb gene cluster revealed that overexpression of specific genes led to the production of novel compounds with antibiotic properties derived from 3-amino-4-hydroxybenzoate. This highlights the potential for utilizing 3-amino compounds in antibiotic development .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

| Compound | Biological Activity | Mechanism of Action | IC50 (μM) |

|---|---|---|---|

| This compound | Antitumor | Enzyme interaction | Varies by derivative |

| 3-Amino-4-hydroxybenzoate | Antibiotic | Metabolite production | Not specified |

| SHP1 Activators | Antitumor | Allosteric activation | 1.65 - 5.51 |

Applications in Research

The compound serves as a critical building block for synthesizing more complex molecules and studying enzyme-substrate interactions in biochemical assays. Its unique structure allows it to be utilized in developing specialty chemicals and pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.